![molecular formula C19H19ClN2OS B14229313 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- CAS No. 540740-79-2](/img/structure/B14229313.png)
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its unique structure, which includes an indole core, a carboxamide group, and a 5-chloro substituent, along with a phenylthio group attached to the indole ring. The combination of these functional groups contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Chlorination: The 5-position of the indole ring can be chlorinated using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Thioether Formation: The phenylthio group can be introduced by reacting the chlorinated indole derivative with a thiol compound, such as 4-(1,1-dimethylethyl)thiophenol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted indole derivatives
科学的研究の応用
作用機序
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets brain-type glycogen phosphorylase (PYGB), an enzyme involved in glycogen metabolism.
Pathways Involved: By inhibiting PYGB, the compound reduces glycogen breakdown, thereby protecting brain cells from hypoxia/reoxygenation injury.
類似化合物との比較
Similar Compounds
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Another indole derivative with similar structural features but different substituents.
5-Chloro-N-(4-(1,1-dimethylethyl)phenyl)-1H-indole-2-carboxamide: A closely related compound with a different substitution pattern.
Uniqueness
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PYGB and cross the blood-brain barrier highlights its potential as a therapeutic agent for treating ischemic brain injury .
特性
CAS番号 |
540740-79-2 |
|---|---|
分子式 |
C19H19ClN2OS |
分子量 |
358.9 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)sulfanyl-5-chloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2OS/c1-19(2,3)11-4-7-13(8-5-11)24-17-14-10-12(20)6-9-15(14)22-16(17)18(21)23/h4-10,22H,1-3H3,(H2,21,23) |
InChIキー |
WTVZMJLLQMQJSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
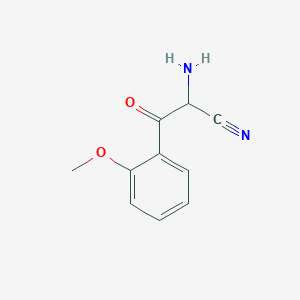

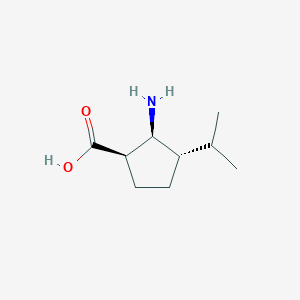
![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
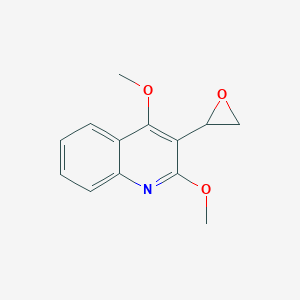
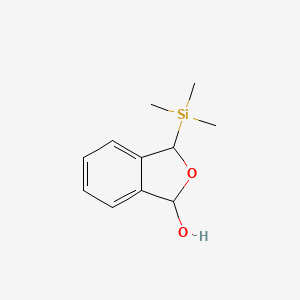
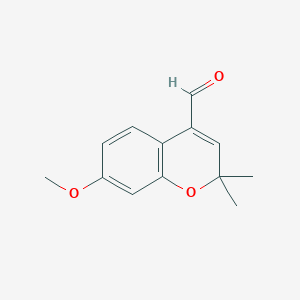
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
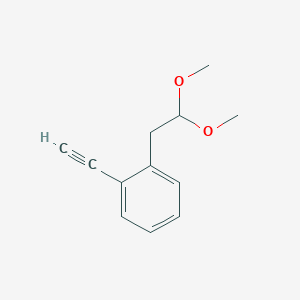
phosphinate](/img/structure/B14229318.png)
